Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate (CAS# 947144-28-7) is a research chemical with the molecular formula C9H8F3NO4 . It has a molecular weight of 251.16 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with two hydroxyl groups, a trifluoromethyl group, and an ethyl ester .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 308.3±42.0 °C at 760 mmHg, and a flash point of 140.2±27.9 °C . It has 4 freely rotating bonds, a polar surface area of 59 Ų, and a molar volume of 169.0±3.0 cm³ .Scientific Research Applications
Synthesis and Structural Studies
Synthesis as an Intermediate : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, has been used as an intermediate in the synthesis of certain naphthyridin-2(1H)ones, showcasing its utility in complex chemical syntheses (Eichler, Rooney, & Williams, 1976).
Molecular Structure Analysis : Studies on molecules like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate provide insights into bond lengths, molecular conformations, and electronic structures, important for understanding the chemical properties of related compounds (Cobo, Glidewell, Low, & Orozco, 2008).
Chemical Synthesis and Catalysis
Innovative Synthesis Methods : The novel synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a compound structurally similar to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, has been achieved, highlighting the development of new synthetic routes (Zhou et al., 2008).
Catalysis Research : Research into the hydrogenation of ethyl nicotinate to ethyl nipecotinate using various catalysts provides insights into reaction mechanisms and catalyst efficiencies, relevant for similar chemical transformations (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
Pharmacological and Biological Applications
Retinoprotective Effects : Derivatives like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have shown potential as retinoprotectors in pharmacological studies, suggesting similar potential for related compounds (Peresypkina et al., 2020).
Antibacterial Activity : Certain nicotinamide derivatives, structurally related to this compound, have been synthesized and evaluated for antibacterial activity, indicating the potential for similar compounds to be used in antibacterial research (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Analytical Chemistry Applications
- Chromatographic Analysis : Studies on the chromatographic separation of nicotinate esters, including ethyl nicotinate, provide valuable information for analytical methods that could be applied to similar compounds (Pyka & Klimczok, 2007).
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFXWQKMVHMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716468 | |
Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947144-28-7 | |
Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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